molecular formula C11H10BrClF2O B14058487 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one

Katalognummer: B14058487
Molekulargewicht: 311.55 g/mol
InChI-Schlüssel: HMHLGDOWPCIUFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one is a complex organic compound featuring bromine, chlorine, and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a difluoromethyl-substituted benzene derivative, followed by chlorination and subsequent coupling reactions to introduce the propanone moiety. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of appropriate catalysts, reaction vessels, and purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states and structural modifications.

Wissenschaftliche Forschungsanwendungen

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through various pathways. The presence of halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the difluoromethyl group, which may affect its reactivity and applications.

    1-(2-(Difluoromethyl)phenyl)-3-chloropropan-1-one:

Uniqueness

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C11H10BrClF2O

Molekulargewicht

311.55 g/mol

IUPAC-Name

1-[2-(bromomethyl)-5-(difluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H10BrClF2O/c12-6-8-2-1-7(11(14)15)5-9(8)10(16)3-4-13/h1-2,5,11H,3-4,6H2

InChI-Schlüssel

HMHLGDOWPCIUFS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)F)C(=O)CCCl)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.